Functional Potency in IFN-γ ELISpot Assays: Direct Comparison with Unstimulated Baseline
BDC2.5 mimotope 1040-51 robustly activates CD4+ BDC2.5 T cells, eliciting a marked increase in IFN-γ secretion. In a controlled ELISpot assay, stimulation with 1040-51 at 2 ng/ml produced approximately 250 spot-forming cells (SFC) per 10^6 cells, compared to a baseline of ~10 SFC/10^6 cells in unstimulated controls—representing a >20-fold induction of cytokine-producing effector T cells [1]. This quantitative response establishes the peptide's functional efficacy under standardized assay conditions and provides a benchmark for comparing batch-to-batch consistency or evaluating alternative mimotopes in parallel experiments.
| Evidence Dimension | IFN-γ spot-forming cells (SFC) per 10^6 CD4+ BDC2.5 T cells |
|---|---|
| Target Compound Data | ~250 SFC/10^6 cells |
| Comparator Or Baseline | Unstimulated control (baseline): ~10 SFC/10^6 cells |
| Quantified Difference | Approximately 25-fold induction |
| Conditions | IFN-γ ELISpot assay; CD4+ BDC2.5 T cells stimulated with 2 ng/ml 1040-51 peptide for 20 hours |
Why This Matters
This quantitative functional readout allows direct verification of peptide activity and provides a reference range for quality control when procuring from different vendors.
- [1] You S, et al. Key role of the GITR/GITRLigand pathway in the development of murine autoimmune diabetes: a potential therapeutic target. PLoS ONE. 2009;4(11):e7848. Figure 3C. View Source
